molecular formula C14H15N3S B14576687 1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- CAS No. 61690-10-6

1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]-

Cat. No.: B14576687
CAS No.: 61690-10-6
M. Wt: 257.36 g/mol
InChI Key: TVKCAXMSCFYNES-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]-: is a heterocyclic aromatic organic compound. This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities. The structure of this compound includes a benzimidazole ring fused with a thiazole ring, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further functionalization to introduce the thiazole moiety . The reaction conditions often require refluxing in ethanol or other suitable solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzimidazoles and thiazoles, which can have enhanced biological activities .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes and proteins, inhibiting their activity and affecting cellular processes. For example, it may inhibit tubulin polymerization, disrupting the cytoskeleton and leading to cell cycle arrest .

Comparison with Similar Compounds

  • 2-Methylbenzimidazole
  • 4-Methylbenzimidazole
  • Thiabendazole
  • Albendazole

Comparison: Compared to other benzimidazole derivatives, 1H-Benzimidazole, 1-methyl-2-[2-(4-methyl-2-thiazolyl)ethyl]- exhibits unique properties due to the presence of the thiazole ring. This structural feature enhances its biological activity and specificity, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

61690-10-6

Molecular Formula

C14H15N3S

Molecular Weight

257.36 g/mol

IUPAC Name

4-methyl-2-[2-(1-methylbenzimidazol-2-yl)ethyl]-1,3-thiazole

InChI

InChI=1S/C14H15N3S/c1-10-9-18-14(15-10)8-7-13-16-11-5-3-4-6-12(11)17(13)2/h3-6,9H,7-8H2,1-2H3

InChI Key

TVKCAXMSCFYNES-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)CCC2=NC3=CC=CC=C3N2C

Origin of Product

United States

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